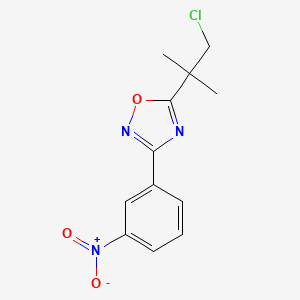

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Chemical Classification and Structural Significance of 1,2,4-Oxadiazole Derivatives

The compound this compound belongs to the broader class of oxadiazoles, which are five-membered heterocyclic aromatic compounds of the azole family. Oxadiazoles are characterized by a ring structure containing two nitrogen atoms and one oxygen atom, with the molecular formula C₂H₂N₂O for the core structure. The specific positioning of these heteroatoms within the ring gives rise to four distinct isomeric forms:

The title compound incorporates the 1,2,4-oxadiazole isomer, where nitrogen atoms occupy positions 1 and 4, with oxygen at position 2 of the five-membered ring. This particular structural arrangement confers unique electronic and physicochemical properties that distinguish it from other heterocyclic systems.

The specific compound this compound has the molecular formula C₁₂H₁₂ClN₃O₃ and a molecular weight of 281.70 g/mol. Its structure features two key substituents: a 3-nitrophenyl group at position 3 of the oxadiazole ring and a 1-chloro-2-methylpropan-2-yl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1133116-17-2 | |

| Molecular Formula | C₁₂H₁₂ClN₃O₃ | |

| Molecular Weight | 281.70 g/mol | |

| Melting Point | 40-50°C | |

| Physical State | Solid | |

| Purity (Commercial) | 97% |

The 1,2,4-oxadiazole scaffold manifests advantageous physical, chemical, and pharmacokinetic attributes that significantly augment its pharmacological efficacy through hydrogen bond interactions with biomacromolecules. The ring combines hydrophilic and electron donor properties, while also providing thermal and chemical resistance that contributes to metabolic stability. These properties make the 1,2,4-oxadiazole ring a privileged scaffold in drug design.

The nitrophenyl moiety at position 3 introduces an electron-withdrawing group that influences the electronic distribution within the molecule. The nitro group is a particularly electron-withdrawing moiety since the nitrogen has no lone pair, hence it bears a positive charge. This electronic effect significantly impacts the polarity of the molecule and can enhance interactions with nucleophilic sites of protein structures.

Historical Context and Discovery Timeline of Substituted 1,2,4-Oxadiazoles

The history of 1,2,4-oxadiazoles dates back to the late 19th century, marking a significant milestone in heterocyclic chemistry. The first synthesis of 1,2,4-oxadiazoles was achieved in 1884 by Tiemann and Krüger, who initially named these compounds furo[ab1]diazoles or azoximes. This pioneering work laid the foundation for subsequent research into oxadiazole chemistry.

For several decades following their discovery, oxadiazoles received relatively little attention. According to historical accounts, until the early 1960s, only a few articles were occasionally published on this five-membered heterocycle. The landscape began to change in the subsequent decade, when 1,2,4-oxadiazoles gained increased recognition due to their unique properties and potential applications.

A significant milestone in the development of 1,2,4-oxadiazole chemistry was the introduction of Oxolamine in the 1960s, which represented the first drug containing a 1,2,4-oxadiazole scaffold to reach the market. Marketed under the brand name Parebron, Oxolamine demonstrated cough suppressant activity and helped establish the medicinal relevance of this heterocyclic system.

Table 2: Key Historical Developments in 1,2,4-Oxadiazole Chemistry

The synthetic methodologies for 1,2,4-oxadiazoles have evolved considerably since Tiemann and Krüger's initial work. Traditional synthetic routes include 1,3-dipolar cycloadditions of nitriles to nitrile N-oxides and amidoxime heterocyclization. In the amidoxime route, which represents one of the most common approaches, hydroxylamine reacts with a nitrile to form an amidoxime intermediate. Subsequent acylation yields O-acylamidoxime, which undergoes cyclization to form the oxadiazole ring.

More recent innovations include one-pot synthesis methods for 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles, graphene oxide (GO) catalyzed syntheses, and multistep protocols for preparing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates.

While the specific compound this compound is a more recent development in oxadiazole chemistry, it builds upon this rich historical foundation. The compound's development reflects contemporary interests in functionalized oxadiazoles for various applications in medicinal chemistry and materials science.

Rationale for Studying Nitrophenyl-Functionalized Oxadiazole Derivatives

The investigation of this compound and related nitrophenyl-functionalized oxadiazole derivatives is motivated by several compelling factors that span both fundamental chemical understanding and potential applications.

First, the 1,2,4-oxadiazole scaffold has emerged as a significant bioisosteric replacement for various functional groups in drug design. In medicinal chemistry, 1,2,4-oxadiazoles are widely used as bio-isosteric replacements for ester, amide, and acid compounds to address metabolism-related liabilities associated with these functional groups. The bioisosteric nature of 1,2,4-oxadiazoles is attributed to their ability to form hydrogen bonds similar to ester and amide groups while offering enhanced metabolic stability.

Second, the incorporation of a nitrophenyl group at position 3 of the oxadiazole ring introduces additional functionality that can modulate the compound's biological activity and physicochemical properties. The nitro group is highly electron-withdrawing, which has a profound effect on the polarity of the resulting molecule, favoring interactions with specific amino acids in proteins. Moreover, nitro compounds often undergo redox reactions within cells, which can contribute to their biological effects.

The rationale for studying these derivatives is further strengthened by the wide spectrum of biological activities demonstrated by related oxadiazole compounds. Derivatives of oxadiazole have been shown to exhibit:

- Antibacterial activity

- Anti-inflammatory effects

- Anti-tuberculous properties

- Antifungal activity

- Anti-diabetic effects

- Anticancer properties

More specifically, 1,2,4-oxadiazole derivatives have demonstrated potential as:

- Anticancer agents

- Anti-inflammatory compounds

- Anticonvulsants

- Antiviral agents

- Antidepressants

- Antiangiogenic compounds

- Analgesics

- Anti-insomnia agents

- Anti-Alzheimer's disease compounds

Table 3: Biological Activities Associated with 1,2,4-Oxadiazole Derivatives

The nitro group in this compound adds another dimension to its potential applications. Nitro compounds display diverse biological activities, functioning both as pharmacophores and toxicophores. The electron-withdrawing nature of the nitro group can enhance inhibition of target biomolecules such as proteins or enzymes due to its electron-rich environment favoring interaction with certain amino acids like threonine and glutamine.

Beyond biological applications, oxadiazole derivatives have also attracted interest for other uses. In 2018, researchers at the United States Army Research Laboratory and Los Alamos National Laboratory developed a compound called bis(1,2,4-oxadiazole)bis(methylene) dinitrate, which might have 1.5 times the power of TNT, highlighting the potential of these compounds in energetic materials research.

The specific compound this compound, with its unique combination of the 1,2,4-oxadiazole core, nitrophenyl group, and chloro-methylpropan substituent, represents an interesting case study for exploring structure-activity relationships and potential applications in various fields of chemistry and pharmaceutical research.

Properties

IUPAC Name |

5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-4-3-5-9(6-8)16(17)18/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFBWUQAQMFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674980 | |

| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-17-2 | |

| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-Nitrobenzoic acid or its derivatives: Serves as the aromatic acid component for introducing the 3-nitrophenyl group.

- 1-Chloro-2-methylpropan-2-yl hydrazide or equivalent: Provides the alkyl substituent with a chloro group for the 5-position substitution.

- Reagents: Phosphorus oxychloride or other dehydrating agents to facilitate cyclization.

Synthetic Steps

Esterification of 3-Nitrobenzoic Acid:

The 3-nitrobenzoic acid is converted to its ethyl ester via Fischer esterification using ethanol and an acid catalyst.Hydrazide Formation:

The ester is reacted with hydrazine hydrate to form the corresponding hydrazide derivative.Preparation of Amidoxime or Hydrazone Intermediate:

The hydrazide is further reacted with appropriate reagents to introduce the 1-chloro-2-methylpropan-2-yl substituent, often via nucleophilic substitution or condensation reactions.Cyclization to Form the Oxadiazole Ring:

The key cyclization step involves treating the hydrazide or amidoxime intermediate with phosphorus oxychloride under reflux conditions (typically 6–7 hours) to induce ring closure, yielding the 1,2,4-oxadiazole core.Isolation and Purification:

After cooling, the reaction mixture is poured onto crushed ice, neutralized with sodium bicarbonate solution, and the precipitated product is filtered and recrystallized from methanol or other suitable solvents.

Reaction Conditions and Monitoring

- Reflux Temperature: Generally maintained for 6–7 hours during cyclization.

- Solvents: Phosphorus oxychloride acts both as reagent and solvent in cyclization; methanol or ethanol used for recrystallization.

- Monitoring: Thin layer chromatography (TLC) using petroleum ether:ethyl acetate:methanol (6:3:1) as mobile phase to track reaction progress.

Characterization Data

The synthesized this compound is characterized by multiple spectroscopic techniques:

| Characterization Method | Observations / Data |

|---|---|

| Melting Point | Typically sharp melting point indicating purity; exact values depend on substituents and synthesis batch. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N (around 1590–1600 cm⁻¹), C–O–C (asymmetric and symmetric stretches near 1250 and 1020 cm⁻¹), and nitro group (strong bands near 1520 and 1340 cm⁻¹). |

| 1H Nuclear Magnetic Resonance (NMR) | Aromatic protons of the 3-nitrophenyl ring appear as multiplets between 7.0–8.5 ppm; alkyl protons of the 1-chloro-2-methylpropan-2-yl group show characteristic chemical shifts and splitting patterns. |

| 13C NMR | Signals corresponding to aromatic carbons, oxadiazole ring carbons, and alkyl substituents. |

| Mass Spectrometry (MS) | Molecular ion peaks consistent with molecular weight confirming the compound's identity. |

Research Findings and Optimization

- Yield: Reported yields for similar substituted 1,2,4-oxadiazoles range from 80% to 90%, indicating efficient cyclization under optimized conditions.

- Solubility: The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform, facilitating purification and analysis.

- Reaction Time: Prolonged reflux (6–7 hours) is necessary to ensure complete cyclization.

- Dehydrating Agent Efficiency: Phosphorus oxychloride is preferred due to its dual role as solvent and reagent, providing high yields and clean reactions.

Comparative Table of Related Oxadiazole Syntheses

| Compound Substituent | Starting Acid | Cyclization Agent | Reaction Time (hours) | Yield (%) | Key Characterization Features |

|---|---|---|---|---|---|

| This compound | 3-Nitrobenzoic acid | Phosphorus oxychloride | 6–7 | 85–90 | IR (C=N, NO2), NMR aromatic and alkyl signals, MS molecular ion peak |

| 5-(2-Fluorophenyl)-3-(benzoic acid)-1,2,4-oxadiazole | 2-Fluorobenzoic acid | Phosphorus oxychloride | 5–6 | 80–85 | Similar spectral features with fluorine signals in NMR |

| 5-(4-Aminophenyl)-3-(phenyl)-1,2,4-oxadiazole | 4-Aminobenzoic acid | Thionyl chloride | 4–5 | 75–80 | NH2 stretch in IR, aromatic NMR shifts |

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The oxadiazole ring can be opened under strong acidic or basic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Reduction: Strong acids like hydrochloric acid or bases like sodium hydroxide can be used.

Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of the corresponding amine derivative.

Reduction: Formation of ring-opened products.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole exhibit antimicrobial properties. This compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For instance, studies have shown that oxadiazoles can disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. The nitrophenyl group in this compound may enhance its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar oxadiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Materials Science

Fluorescent Materials

The unique structure of this compound makes it suitable for applications in fluorescent materials. Its ability to emit light upon excitation can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that incorporating such compounds into polymer matrices can enhance the performance of light-emitting devices.

Proteomics Research

This compound is also utilized in proteomics as a research tool. It can serve as a labeling agent for proteins due to its reactive functional groups. This application is crucial for studying protein interactions and dynamics within biological systems.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | The compound showed significant inhibition against specific bacterial strains, indicating potential use as an antibiotic agent. |

| Investigation of Anticancer Properties | Cancer Research | Demonstrated apoptosis induction in cancer cell lines, suggesting its role as a potential anticancer drug. |

| Development of Fluorescent Materials | Materials Science | Enhanced light emission properties when integrated into polymer films for OLED applications. |

| Proteomics Labeling Study | Proteomics | Effective labeling of proteins led to improved analysis of protein interactions in complex biological samples. |

Mechanism of Action

The mechanism of action of 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Key Findings

In contrast, the 4-bromophenyl analog exhibits weaker electron-withdrawing effects, likely reducing reactivity toward nucleophilic targets.

Lipophilicity and Bioavailability: The branched chloroalkyl group in the target compound increases lipophilicity (logP) compared to the furan-2-yl analog , which may improve blood-brain barrier penetration.

Stability and Reactivity :

- The dichloromethyl group is prone to hydrolysis, whereas the branched chloroalkyl group in the target compound offers steric protection, enhancing stability .

- The chloromethyl group is highly reactive, posing synthetic and metabolic challenges compared to the target compound.

The furan-2-yl analog is used in screening libraries, suggesting its utility in early-stage drug discovery.

Biological Activity

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name reflects its complex structure. The unique arrangement of the chlorine atom and nitro group on the oxadiazole ring plays a critical role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₃ |

| IUPAC Name | This compound |

| CAS Number | 1133116-17-2 |

| Boiling Point | Data not specified |

| Melting Point | Data not specified |

Antiproliferative Effects

Research has shown that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study focused on a library of oxadiazole compounds identified several derivatives with promising cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanisms involved include inhibition of topoisomerase I, an enzyme critical for DNA replication and repair .

The biological activity of this compound may involve:

- Topoisomerase Inhibition : The compound may inhibit topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells.

- Cytotoxicity : The compound demonstrated cytotoxicity in vitro, with potential applications in cancer therapy.

- Antimicrobial Activity : Some studies have reported antimicrobial properties for oxadiazole derivatives, indicating a broader spectrum of biological activity .

Study on Antiproliferative Activity

In a significant study published in 2019, researchers synthesized various oxadiazole derivatives and evaluated their antiproliferative effects using the MTT assay. The findings indicated that specific modifications in the oxadiazole structure could enhance cytotoxicity against tumor cells. For instance, certain derivatives showed IC50 values in the low micromolar range against HCT-116 cells, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents at specific positions on the oxadiazole ring significantly influenced biological activity. The presence of electron-withdrawing groups like nitro groups at the para position enhanced inhibitory effects on topoisomerase I, correlating with increased cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 5-Phenyl-1,2,4-oxadiazole | Moderate antiproliferative activity |

| 3-(4-Nitrophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | Stronger cytotoxic effects |

This comparison highlights how specific substitutions can alter biological activity profiles.

Q & A

Q. What are the standard synthetic routes for preparing 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization reactions using arylamidoximes and chlorinated intermediates. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are often synthesized from amidoximes and acyl chlorides under reflux conditions . Characterization typically involves IR, H/C NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound?

- H NMR : The 3-nitrophenyl group shows aromatic protons as a multiplet (~7.5–8.5 ppm), while the 1-chloro-2-methylpropan-2-yl group exhibits a singlet for the methyl protons (~1.6 ppm) and a chlorine-substituted quaternary carbon .

- IR : Stretching vibrations for the nitro group (1520–1350 cm) and oxadiazole ring (C=N at ~1600 cm) are critical markers . Cross-referencing with HRMS or exact mass data (e.g., 301.0636 g/mol for related oxadiazoles) ensures molecular formula accuracy .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like T47D or MX-1) to evaluate apoptosis induction . Antimicrobial activity can be tested via broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity and bioactivity?

The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives. In SAR studies, this group has been linked to improved cytotoxicity by promoting interactions with cellular targets like TIP47 (IGF II receptor binding protein) . Replacements with bulkier alkyl chains (e.g., tert-butyl) may reduce metabolic instability but could compromise solubility .

Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazoles?

Discrepancies often arise from substituent positioning. For example:

- 3-Nitrophenyl vs. 4-nitrophenyl : The meta-nitro group enhances electron-withdrawing effects, improving binding to enzymatic targets compared to para-substituted analogs .

- Chlorine vs. trifluoromethyl : Chlorine increases lipophilicity and membrane permeability, while trifluoromethyl groups improve metabolic resistance but may reduce potency . Use docking simulations (e.g., ΔG binding scores) to validate hypotheses .

Q. What mechanistic insights exist for this compound’s anticancer activity?

Oxadiazoles induce apoptosis via G1 phase cell cycle arrest and caspase activation. In T47D breast cancer cells, treatment with chlorinated oxadiazoles upregulated pro-apoptotic proteins (e.g., Bax) and downregulated anti-apoptotic Bcl-2 . Target identification via photoaffinity labeling has identified TIP47 as a key mediator .

Q. How can synthetic yields be optimized for scale-up?

- Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >99% purity .

- Microwave-assisted synthesis reduces reaction times (3 hours vs. 24 hours) and improves yields by 15–20% .

- Continuous microreactor systems enable multistep synthesis with minimal intermediate purification .

Methodological Considerations

Q. What analytical challenges arise in quantifying nitro group reduction byproducts?

Partial reduction of the nitro group to amine intermediates can occur during hydrogenation. Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify byproducts. Monitor N isotopic patterns for confirmation .

Q. How to design SAR studies for derivatives with improved pharmacokinetics?

- Introduce polar substituents (e.g., sulfonamides) to enhance aqueous solubility.

- Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to reduce toxicity while retaining electronic effects .

- Conduct logP and metabolic stability assays (e.g., liver microsomes) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.